molecular formula C21H25N3O2S B15099723 ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B15099723
M. Wt: 383.5 g/mol
InChI Key: RNUAYIUMCVOJLD-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a combination of indole, thiophene, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiophene Attachment: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Piperazine Incorporation: The piperazine ring is then introduced through nucleophilic substitution, where the indole-thiophene intermediate reacts with piperazine in the presence of a suitable base.

    Esterification: Finally, the carboxylate ester group is introduced through esterification, where the piperazine derivative reacts with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the indole and thiophene rings.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to its antiviral, anticancer, and antimicrobial activities.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: The compound is explored for its potential to be developed into drugs for treating various diseases.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole and thiophene moieties can bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate
  • Ethyl 4-[(2-methyl-1H-indol-3-yl)(furan-2-yl)methyl]piperazine-1-carboxylate
  • Ethyl 4-[(2-methyl-1H-indol-3-yl)(benzofuran-2-yl)methyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is unique due to the specific combination of indole, thiophene, and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 4-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H25N3O2S/c1-3-26-21(25)24-12-10-23(11-13-24)20(18-9-6-14-27-18)19-15(2)22-17-8-5-4-7-16(17)19/h4-9,14,20,22H,3,10-13H2,1-2H3

InChI Key

RNUAYIUMCVOJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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